Acetamide,2-(3-isoxazolylthio)-
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Overview
Description
Acetamide, 2-(3-isoxazolylthio)-: is an organic compound with the molecular formula C5H6N2O2S. It is a derivative of acetamide, where the acetamide group is bonded to a 3-isoxazolylthio group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2-(3-isoxazolylthio)- typically involves the reaction of acetamide with a 3-isoxazolylthio derivative. One common method is the nucleophilic substitution reaction where acetamide reacts with 3-isoxazolylthiol in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions.
Industrial Production Methods: Industrial production of Acetamide, 2-(3-isoxazolylthio)- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: Acetamide, 2-(3-isoxazolylthio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the isoxazolylthio group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives, amine derivatives.
Substitution: Compounds with different nucleophilic groups replacing the isoxazolylthio group.
Scientific Research Applications
Acetamide, 2-(3-isoxazolylthio)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Acetamide, 2-(3-isoxazolylthio)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Acetamide: A simpler derivative of acetic acid with the formula CH3CONH2.
N,N-Dimethylacetamide (DMA): A related compound with two methyl groups attached to the nitrogen atom, widely used as a solvent.
Acetazolamide: A sulfonamide derivative used as a medication for various conditions, including glaucoma and epilepsy
Uniqueness: Acetamide, 2-(3-isoxazolylthio)- is unique due to the presence of the isoxazolylthio group, which imparts distinct chemical and biological properties. This group allows the compound to participate in specific reactions and interact with particular molecular targets, making it valuable for research and industrial applications .
Properties
Molecular Formula |
C5H6N2O2S |
---|---|
Molecular Weight |
158.18 g/mol |
IUPAC Name |
2-(1,2-oxazol-3-ylsulfanyl)acetamide |
InChI |
InChI=1S/C5H6N2O2S/c6-4(8)3-10-5-1-2-9-7-5/h1-2H,3H2,(H2,6,8) |
InChI Key |
YUHDPIIXGXPJTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CON=C1SCC(=O)N |
Origin of Product |
United States |
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